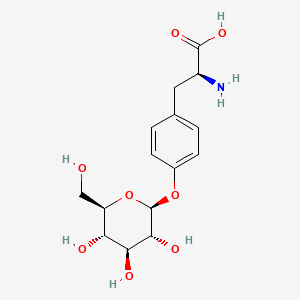

beta-D-Glucopyranosyl-O-L-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-D-Glucopyranosyl-O-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO8 and its molecular weight is 343.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Properties

Beta-D-Glucopyranosyl-O-L-tyrosine has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures, particularly those containing beta-glucans, exhibit significant antitumor activity. For instance, studies have shown that fungal-derived beta-glucans can enhance immune responses against cancer cells by activating macrophages and natural killer cells, which are crucial in tumor suppression .

Mechanisms of Action

The mechanisms by which this compound may exert its anticancer effects likely involve:

- Immune Modulation : By enhancing the activity of immune cells, it may promote the destruction of cancer cells.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines .

Case Studies

A notable study involving beta-glucans from mushrooms indicated that these compounds could significantly improve the survival rates of cancer patients when used alongside traditional therapies . Another investigation highlighted the cytotoxic effects of beta-glucan from oats on specific cancer cell lines, suggesting a promising avenue for further exploration in this compound's therapeutic potential .

Metabolic Regulation

Diabetes Management

Research into glycosides suggests that compounds similar to this compound may play a role in regulating glucose metabolism. Natural compounds that inhibit alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B) have been linked to improved glycemic control .

Mechanisms of Action

The proposed mechanisms include:

- Inhibition of Carbohydrate Absorption : By inhibiting alpha-glucosidase, these compounds can slow down glucose absorption from the intestine.

- Enhancement of Insulin Sensitivity : Inhibition of PTP1B is associated with increased insulin signaling pathways, potentially improving insulin sensitivity in diabetic models .

Agricultural Applications

Plant Growth Promotion

This compound may also have applications in agriculture as a biostimulant. Compounds that enhance plant growth through improved nutrient uptake and stress resistance are increasingly sought after. The structural components of this compound suggest it could stimulate plant growth or enhance resistance to pathogens.

Food Science

Functional Food Ingredient

In food science, this compound could be explored as a functional ingredient due to its potential antioxidant properties. Phenolic compounds are known for their health benefits, including anti-inflammatory and antioxidant effects, which can be beneficial in food formulations aimed at improving health outcomes .

Data Table: Summary of Applications

Propiedades

Número CAS |

38292-17-0 |

|---|---|

Fórmula molecular |

C15H21NO8 |

Peso molecular |

343.33 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |

InChI |

InChI=1S/C15H21NO8/c16-9(14(21)22)5-7-1-3-8(4-2-7)23-15-13(20)12(19)11(18)10(6-17)24-15/h1-4,9-13,15,17-20H,5-6,16H2,(H,21,22)/t9-,10+,11+,12-,13+,15+/m0/s1 |

Clave InChI |

JZAFZYMRELRTKL-MYMCGMNMSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

eta-D-glucopyranosyl-O-L-tyrosine tyrosine glucoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.